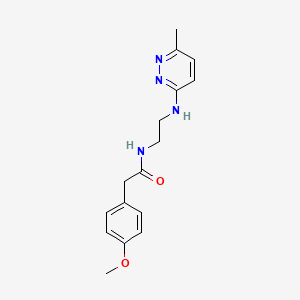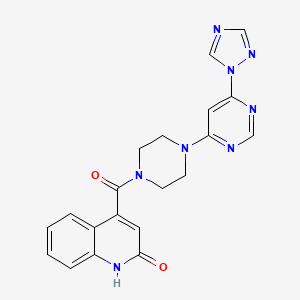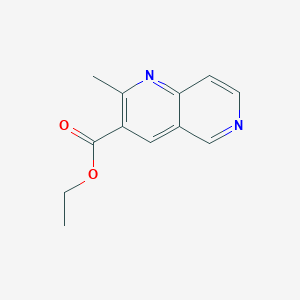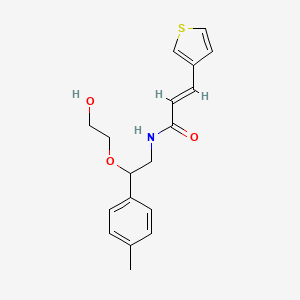
(E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by its common name, TAK-659, and is classified as a kinase inhibitor.
Mechanism of Action
The mechanism of action of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one involves the inhibition of several kinases, including BTK, ITK, and JAK3. These kinases play important roles in various cellular signaling pathways, including the B-cell receptor signaling pathway and the JAK-STAT signaling pathway. Inhibition of these kinases can lead to the suppression of immune responses and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one have been studied extensively. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to suppress the production of pro-inflammatory cytokines and chemokines in immune cells. In addition, (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one in lab experiments include its potent kinase inhibition activity, favorable pharmacokinetic profile, and ability to suppress immune responses and cancer cell growth. However, some limitations of using this compound in lab experiments include its potential toxicity and off-target effects.
Future Directions
There are several future directions for the study of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one. One direction is to study the potential therapeutic applications of this compound in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another direction is to optimize the synthesis of this compound to increase its yield and purity. Additionally, further studies are needed to determine the potential toxicity and off-target effects of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one in vivo.
Synthesis Methods
The synthesis of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one involves several steps. The first step involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1-phenylpiperidin-4-amine to form the intermediate compound 1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethanone. The intermediate compound is then reacted with benzaldehyde in the presence of a base to form (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
Scientific Research Applications
(E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one has been studied extensively for its potential therapeutic applications. This compound has been shown to be a potent inhibitor of several kinases, including BTK, ITK, and JAK3. These kinases are involved in various cellular signaling pathways and have been implicated in several diseases, including cancer, autoimmune disorders, and inflammatory diseases. Therefore, (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one has the potential to be used as a therapeutic agent for the treatment of these diseases.
properties
IUPAC Name |
(E)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-20-14-16(13-19-20)17-9-5-6-12-21(17)18(22)11-10-15-7-3-2-4-8-15/h2-4,7-8,10-11,13-14,17H,5-6,9,12H2,1H3/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYXAMLVGZHNNQ-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2392465.png)


![Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2392471.png)
![7-(2,3-Dihydroxypropyl)-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2392472.png)


![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2392478.png)

